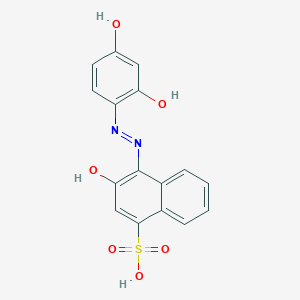

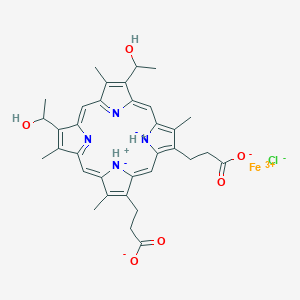

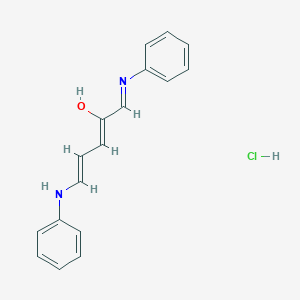

N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride

説明

N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride, commonly known as HPPH, is a photosensitizer that has been extensively researched for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

Upon exposure to light, HPPH undergoes a photochemical reaction that generates singlet oxygen and other reactive oxygen species, which can induce cell death in cancer cells. HPPH has been shown to accumulate preferentially in cancer cells, making it a highly selective photosensitizer.

生化学的および生理学的効果

HPPH has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. HPPH has low toxicity and is rapidly eliminated from the body, making it a safe and effective photosensitizer.

実験室実験の利点と制限

HPPH has several advantages for use in lab experiments, including its high tumor selectivity, low toxicity, and rapid elimination from the body. However, its synthesis can be complex and time-consuming, and its effectiveness may depend on the specific type of cancer being treated.

将来の方向性

There are several potential future directions for research on HPPH. These include optimizing its synthesis to improve its effectiveness, studying its use in combination with other cancer treatments, and exploring its application in other areas of medicine, such as infectious disease treatment. Additionally, further clinical trials are needed to determine the safety and efficacy of HPPH in humans.

合成法

HPPH can be synthesized through a multistep process that involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with aniline, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.

科学的研究の応用

HPPH has been studied for its application in N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride, a non-invasive cancer treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. HPPH has been shown to have high tumor selectivity and low toxicity, making it a promising candidate for N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride.

特性

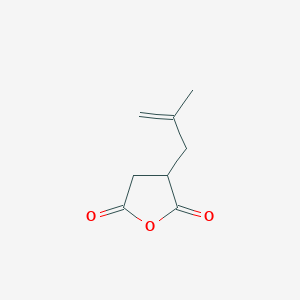

IUPAC Name |

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBHEZGIQUDBPG-YYHYJIDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=C(/C=NC2=CC=CC=C2)\O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |

CAS RN |

17315-76-3 | |

| Record name | NSC93977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)